2-(4-{[(2,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol
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Overview
Description
2-(4-{[(2,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a chemical compound that features a pyrazole ring substituted with a 2,5-difluorophenylmethylamino group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(2,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with 2,5-Difluorophenylmethylamine: The pyrazole ring is then reacted with 2,5-difluorophenylmethylamine in the presence of a suitable catalyst, such as palladium on carbon, to form the desired substitution.
Introduction of the Ethan-1-ol Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(2,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the pyrazole ring or the difluorophenylmethylamino group.
Substitution: The ethan-1-ol group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkoxides or carboxylates can be employed in the presence of a suitable base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2-(4-{[(2,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-{[(2,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit strong hydrophobic interactions with catalytic residues in certain enzymes, leading to inhibition of their activity . This compound’s binding affinity and specificity are crucial for its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol: A structurally similar compound with an amino group instead of the difluorophenylmethylamino group.
2-(1,2,3-triazol-4-yl)-4,5-difluorophenylmethanol: Another compound with a triazole ring and similar functional groups.
Uniqueness
2-(4-{[(2,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is unique due to the presence of the difluorophenylmethylamino group, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C12H13F2N3O |
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Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-[4-[(2,5-difluorophenyl)methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C12H13F2N3O/c13-10-1-2-12(14)9(5-10)6-15-11-7-16-17(8-11)3-4-18/h1-2,5,7-8,15,18H,3-4,6H2 |
InChI Key |
FIRMKSLGBQLEPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CNC2=CN(N=C2)CCO)F |
Origin of Product |
United States |
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